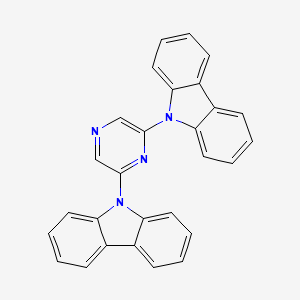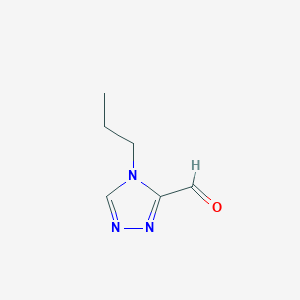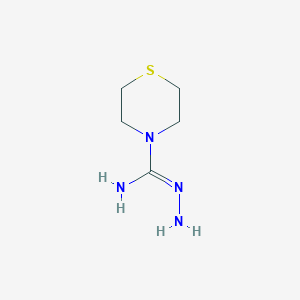
(3-Bromo-5-fluoro-4-nitrophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-5-fluoro-4-nitrophenyl)methanamine is an aromatic amine compound characterized by the presence of bromine, fluorine, and nitro functional groups on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluoro-4-nitrophenyl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 3-bromo-5-fluorotoluene to introduce the nitro group, followed by the conversion of the methyl group to a methanamine group through a series of reactions including oxidation and reductive amination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(3-Bromo-5-fluoro-4-nitrophenyl)methanamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Reduction: Products include (3-Bromo-5-fluoro-4-aminophenyl)methanamine.
Oxidation: Products include imines and nitriles.
科学的研究の応用
(3-Bromo-5-fluoro-4-nitrophenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (3-Bromo-5-fluoro-4-nitrophenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and fluoro can influence its reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
- (3-Bromo-4-methyl-5-nitrophenyl)methanamine
- (3-Bromo-4-nitrophenyl)methanamine hydrochloride
- 5-Bromo-4-fluoro-2-methylaniline
Uniqueness
(3-Bromo-5-fluoro-4-nitrophenyl)methanamine is unique due to the specific combination of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct chemical and physical properties
特性
分子式 |
C7H6BrFN2O2 |
|---|---|
分子量 |
249.04 g/mol |
IUPAC名 |
(3-bromo-5-fluoro-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFN2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H,3,10H2 |
InChIキー |
GHEJVKDCAUEVQH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)


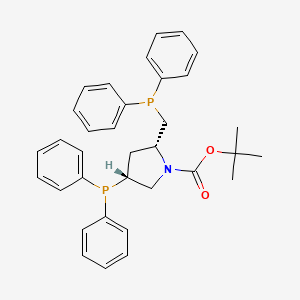
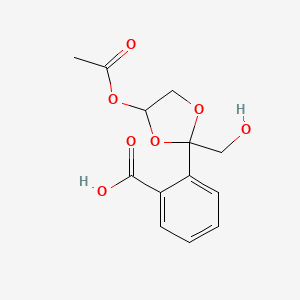
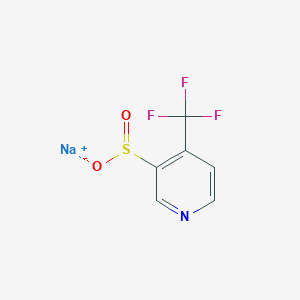

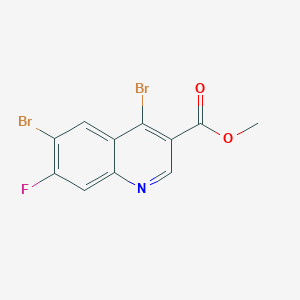
![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)
